![molecular formula C12H14Cl2N2O B2867958 2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide CAS No. 251097-18-4](/img/structure/B2867958.png)

2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

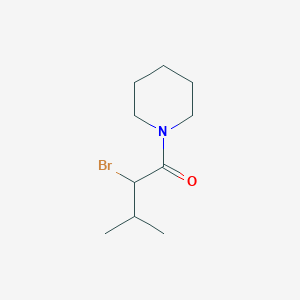

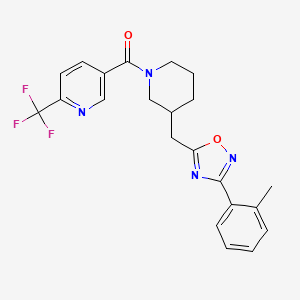

“2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide” is a chemical compound with the molecular formula C12H14Cl2N2O . It’s a complex organic compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, in particular, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring attached to a phenyl group through an acetamide linkage . The molecule also contains two chlorine atoms, which are attached to the same carbon atom .科学的研究の応用

Synthesis and Opioid Activity The synthesis and biological evaluation of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including compounds structurally related to 2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide, have shown potent opioid kappa agonist activity. These compounds, with variations in N-acyl, N-alkyl, and amino functions, have been explored for their potential in analgesic applications. Particularly, derivatives with substituted-aryl groups at certain positions have exhibited significant naloxone-reversible analgesic effects in animal models, indicating their relevance in pain management research (Barlow et al., 1991); (Costello et al., 1991).

Chemical Synthesis and Coordination Complexes Research on tautomeric amidines interacting with specific ketones in the presence of potassium carbonate has led to the formation of mixtures of pyrimidine and piperidone derivatives and polymeric coordination complexes. This demonstrates the compound's utility in synthesizing polymeric coordination complexes, which could be significant in materials science and coordination chemistry (Klimova et al., 2013).

Herbicide Metabolism and Safety Evaluation Studies on the metabolism of chloroacetamide herbicides and their metabolites in liver microsomes of humans and rats have provided insights into the metabolic pathways and potential toxicological profiles of these chemicals. Understanding the metabolic activation pathways of compounds structurally related to this compound can contribute to the assessment of their safety and environmental impact (Coleman et al., 2000).

Radiosynthesis for Metabolic Studies The radiosynthesis of compounds structurally related to this compound facilitates their use in studies on metabolism and mode of action. High specific activity isotopes allow for the tracing of these compounds in biological systems, aiding in the understanding of their behavior and potential effects on organisms (Latli & Casida, 1995).

Antimicrobial Activity The synthesis of novel heterocyclic compounds having a sulfamido moiety, including structures related to this compound, has shown promising antibacterial and antifungal activities. Such research underscores the potential of these compounds in the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Nunna et al., 2014).

将来の方向性

The future directions for “2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide” and similar compounds could involve further exploration of their potential uses in drug discovery . The pyrrolidine ring, in particular, is a versatile scaffold for the design of new compounds with different biological profiles .

特性

IUPAC Name |

2,2-dichloro-N-(4-pyrrolidin-1-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2O/c13-11(14)12(17)15-9-3-5-10(6-4-9)16-7-1-2-8-16/h3-6,11H,1-2,7-8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOGBJXJWGZNIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-(Furan-2-yl)isoxazol-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2867875.png)

![2,6-Dichloro-4-[(E)-2-[4-(methylamino)-3-nitrophenyl]ethenyl]pyridine-3-carbonitrile](/img/structure/B2867877.png)

![3-(1H-indol-3-yl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}propanoic acid](/img/structure/B2867878.png)

![3-benzyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2867884.png)

![3-(2-methylbenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2867886.png)

![2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2867889.png)

![3-methyl-2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2867897.png)